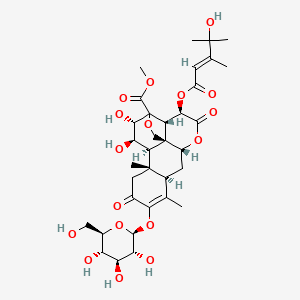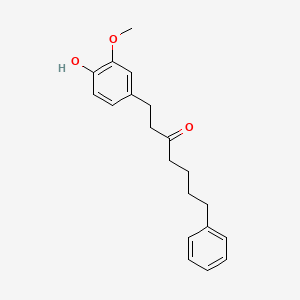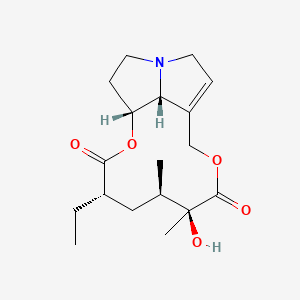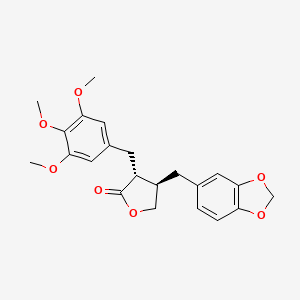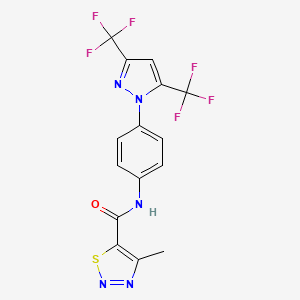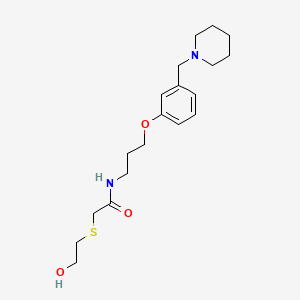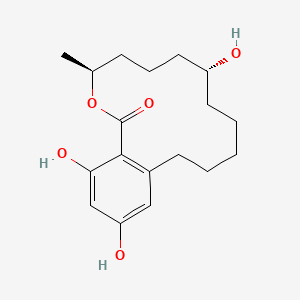
Zéranol
Vue d'ensemble
Description
Le zéranol, également connu sous le nom d'α-zéaralénol, est un œstrogène synthétique non stéroïdien du groupe des lactones d'acide résorcylique. Il est apparenté aux mycoestrogènes trouvés dans les champignons du genre Fusarium. Le this compound est principalement utilisé comme agent anabolisant en médecine vétérinaire pour favoriser la croissance du bétail . Il est beaucoup plus puissant en tant qu'œstrogène que son composé apparenté, la zéaralénone .
Applications De Recherche Scientifique
Zeranol has several scientific research applications:
Chemistry: Zeranol is used as a reference compound in analytical chemistry for the detection and quantification of mycotoxins in food and feed.
Biology: Zeranol is studied for its estrogenic effects and its potential role as an endocrine disruptor.
Medicine: Research is ongoing to understand the impact of zeranol on human health, particularly its potential to promote cancer cell proliferation.
Industry: Zeranol is used in the livestock industry to promote growth and improve feed efficiency
Mécanisme D'action
Target of Action
Zeranol primarily targets the Estrogen receptor alpha and Sex hormone-binding globulin . These targets play a crucial role in the regulation of reproductive and sexual functions.
Mode of Action
Zeranol is a non-steroidal estrogen agonist . It mimics the action of estrogen by binding to its receptors, thereby triggering a series of biological responses similar to those produced by natural estrogens.
Biochemical Pathways
This includes pathways involved in cell growth, differentiation, and reproduction .
Pharmacokinetics
It’s known that zeranol, like other estrogens, can be distributed throughout the body, metabolized in the liver, and excreted via urine and feces .
Result of Action
Zeranol’s estrogenic activity can lead to various molecular and cellular effects. For instance, it can stimulate cell growth and proliferation, particularly in tissues that are sensitive to estrogens . It’s important to note that excessive exposure to zeranol may potentially increase the risk of estrogen-dependent conditions, such as certain types of cancer .
Action Environment
Zeranol is a mycotoxin derived from fungi in the Fusarium family and may be found as a contaminant in fungus-infected crops . The presence of these fungi and the production of Zeranol can be influenced by various environmental factors, such as humidity and temperature. Furthermore, the action, efficacy, and stability of Zeranol can be affected by factors such as the individual’s health status, age, and sex, as well as the presence of other substances that can interact with Zeranol .
Analyse Biochimique
Biochemical Properties
Zeranol is a non-steroidal estrogen agonist . It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops . It is 3-4 times more potent as an estrogen agonist than the related compound zearalenone .
Cellular Effects
Zeranol has been shown to significantly promote cell proliferation, aromatase mRNA expression, aromatase activity, and estrogen production in primary cultured human breast preadipocytes . This suggests that zeranol may act as an aromatase activator .
Molecular Mechanism
The molecular mechanism of Zeranol involves its interaction with estrogen receptor alpha and sex hormone-binding globulin
Temporal Effects in Laboratory Settings
It is known that the detection of Zeranol can be influenced by the consumption of mycotoxin-contaminated food .
Dosage Effects in Animal Models
It is known that Zeranol has been used as a growth promoter in livestock since 1969 in some non-EU countries .
Metabolic Pathways
Zeranol is involved in metabolic pathways that include dehydrogenation and glucuronidation . These metabolic events have direct effects on the accumulation and elimination of Zeranol.
Transport and Distribution
It is known that Zeranol is a non-steroidal estrogen agonist, suggesting that it may interact with estrogen receptors for transport and distribution .
Subcellular Localization
Given its role as a non-steroidal estrogen agonist, it is likely that it localizes to areas of the cell where estrogen receptors are present .
Méthodes De Préparation
Le zéranol est synthétisé à partir de la zéaralénone, une mycotoxine produite par les champignons Fusarium. La voie de synthèse implique la réduction de la zéaralénone en α-zéaralénol, suivie d'une réduction supplémentaire en this compound . Les méthodes de production industrielles impliquent souvent des procédés de fermentation utilisant des espèces de Fusarium pour produire de la zéaralénone, qui est ensuite convertie chimiquement en this compound .
Analyse Des Réactions Chimiques
Le zéranol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former de la zéaralénone.
Réduction : Le this compound peut être réduit pour former de l'α-zéaralénol et du β-zéaralénol.
Substitution : Le this compound peut subir des réactions de substitution avec divers réactifs pour former différents dérivés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont la zéaralénone, l'α-zéaralénol et le β-zéaralénol .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Le this compound est utilisé comme composé de référence en chimie analytique pour la détection et la quantification des mycotoxines dans les aliments et les aliments pour animaux.
Biologie : Le this compound est étudié pour ses effets œstrogéniques et son rôle potentiel de perturbateur endocrinien.
Médecine : Des recherches sont en cours pour comprendre l'impact du this compound sur la santé humaine, en particulier son potentiel à favoriser la prolifération des cellules cancéreuses.
Industrie : Le this compound est utilisé dans l'industrie de l'élevage pour favoriser la croissance et améliorer l'efficacité alimentaire
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs des œstrogènes, imitant l'action des œstrogènes naturels. Il active les voies de signalisation médiées par les récepteurs des œstrogènes, ce qui conduit à la promotion de la croissance et de la prolifération cellulaires. Les cibles moléculaires du this compound comprennent le récepteur des œstrogènes alpha et la globuline de liaison aux hormones sexuelles .
Comparaison Avec Des Composés Similaires
Le zéranol est souvent comparé à d'autres composés œstrogéniques tels que :
Zéaralénone : Une mycotoxine aux propriétés œstrogéniques, mais moins puissante que le this compound.
α-Zéaralénol : Un métabolite de la zéaralénone, d'une puissance similaire à celle du this compound.
β-Zéaralénol : Un autre métabolite de la zéaralénone, moins puissant que le this compound.
Taleranol : Un dérivé synthétique de la zéaralénone, avec une activité œstrogénique similaire.
Le this compound est unique en raison de sa forte puissance en tant qu'œstrogène et de son utilisation généralisée comme promoteur de croissance chez le bétail .
Propriétés
IUPAC Name |
(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022315 | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalanol is a white fluffy powder. (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26538-44-3 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zeranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeranol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeranol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zeranol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZERANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
352 to 356 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zeranol exert its growth-promoting effects in animals?
A1: Zeranol acts as a growth promoter primarily by binding to estrogen receptors. [, , , , , , ]. This binding mimics the action of naturally occurring estrogens, leading to a cascade of downstream effects including:
- Increased Growth Hormone Secretion: Zeranol administration is associated with increased serum concentrations of growth hormone (GH), which directly stimulates growth and protein synthesis. [, , ]
- Elevated Insulin-Like Growth Factor-I (IGF-1): Zeranol stimulates the production of IGF-1, a hormone primarily produced by the liver, that plays a crucial role in promoting cell growth and differentiation. [, ]
- Enhanced Feed Efficiency: Zeranol-treated animals often exhibit improved feed efficiency, meaning they require less feed to achieve the same weight gain. [, , , ]
Q2: Does zeranol affect reproductive tissues in animals?
A2: Yes, zeranol can have significant effects on the reproductive system, particularly in males:
- Suppression of Testicular Development: Studies have shown that zeranol, when implanted before a certain age, can suppress testicular growth and sperm production in bulls. []
- Altered Testosterone Production: Zeranol can affect testosterone levels, generally leading to suppression when administered to bulls. [, ]
- Changes in Female Reproductive Hormones: In ewes, zeranol has been shown to cause changes in the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin (PRL). []
Q3: How is zeranol metabolized in the body, and what are the major metabolites?
A3: Zeranol undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.
- Taleranol (β-zearalanol): This is a diastereoisomer of zeranol and is often the major metabolite detected in animal tissues. []
- Zearalanone: This metabolite is formed by the oxidation of zeranol and is commonly found in urine. [, ]
- Conjugates: Both zeranol and its metabolites can be conjugated with glucuronic acid or sulfate, increasing their water solubility for excretion. []
Q4: Can zeranol residues be found in edible tissues of treated animals?
A5: Yes, residues of zeranol and its metabolites can be present in edible tissues, even after the recommended withdrawal periods. [, , ] The liver tends to accumulate the highest concentrations of zeranol and its metabolites. [, ] Other tissues, such as muscle and fat, generally contain lower levels. [, , ]
Q5: What are the implications of finding zeranol residues in food products?
A6: The presence of zeranol residues in meat products raises concerns due to its potential endocrine-disrupting effects in humans. [, , , , ] Even at low concentrations, zeranol exhibits potent estrogenic activity, which could potentially interfere with hormonal balance and reproductive function in humans.
Q6: What analytical techniques are used to detect zeranol residues in animal tissues?
A6: A variety of analytical methods have been developed for the detection and quantification of zeranol and its metabolites in biological matrices. These methods include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection, HPLC offers high sensitivity and selectivity for zeranol analysis. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity for volatile compounds like zeranol after derivatization. [, ]
Q7: What are the challenges in differentiating between zeranol abuse and natural contamination from zearalenone?
A8: Differentiating between illegal zeranol administration and the presence of zeranol arising from the metabolism of naturally occurring zearalenone in animal feed is a significant challenge. [, , ] This distinction requires sophisticated analytical methods and the consideration of metabolic ratios of zeranol and its related compounds in biological samples.
Q8: What are the potential health concerns associated with zeranol exposure in humans?
A8: Zeranol's potent estrogenic activity raises concerns about potential adverse effects on human health, particularly regarding:
- Endocrine Disruption: Zeranol may interfere with the normal function of the endocrine system, potentially affecting reproduction, development, and metabolism. [, , , , ]
- Increased Cancer Risk: Some studies suggest a potential link between zeranol exposure and an increased risk of hormone-dependent cancers, such as breast cancer. [, , , , ]
- Developmental Effects: In utero exposure to zeranol has been shown to induce adverse effects on sexual development and reproductive function in animal models. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
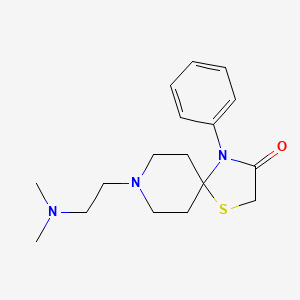
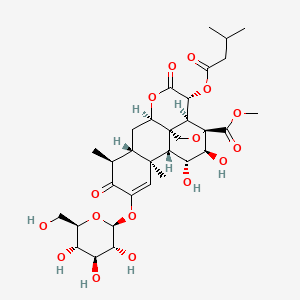

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)
